N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
説明
N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide moiety. The compound’s design integrates sulfonyl and amide functionalities, which are common in bioactive molecules due to their hydrogen-bonding capacity and metabolic stability .
特性
IUPAC Name |
N-ethyl-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-25-14)26(22,23)13-7-5-12(24-2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWNTOBGXRSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes for N-Ethyl-N'-{[3-(4-Methoxybenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}ethanediamide
Traditional Stepwise Synthesis
Synthesis of 3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethanol
The oxazinan ring is constructed via nucleophilic addition of 2-aminoethanol to 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, with the reaction maintained at 0–5°C for 2 hours. The intermediate is isolated in 68% yield after aqueous workup and recrystallization from ethyl acetate.
Reaction Scheme:
$$
\text{4-Methoxybenzenesulfonyl chloride} + \text{2-Aminoethanol} \xrightarrow[\text{Et}_3\text{N}, \, 0–5^\circ\text{C}]{\text{DCM}} \text{3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethanol} \,
$$
Chlorination of the Hydroxymethyl Group
The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (1.2 equiv) in anhydrous DCM. The mixture is refluxed for 4 hours, yielding 3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl chloride (82% purity), which is used directly in subsequent steps.
Amide Coupling with N-Ethylethanediamide
N-Ethylethanediamide is prepared by reacting ethylamine with ethyl oxalyl chloride in tetrahydrofuran (THF). The chloromethyl oxazinan intermediate is then coupled with N-ethylethanediamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 12 hours. The final product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), affording a 71% yield.
Green Chemistry Approaches Using Nanocatalysts
Ferrierite-Based Magnetic Nanocatalyst Synthesis
A magnetic Fe₃O₄@ferrierite nanocatalyst is prepared by immobilizing ferrierite onto iron oxide nanoparticles via sol-gel methods. This catalyst promotes the one-pot synthesis of the oxazinan ring and subsequent amidation, reducing reaction time from 12 hours to 3 hours. The nanocatalyst is recoverable via magnetic separation and reused for five cycles without significant activity loss.
Optimized Conditions:
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.87 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, oxazinan CH₂), 3.12 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
- ¹³C NMR: Confirms sulfonyl (C-SO₂ at 124.5 ppm) and methoxy (55.1 ppm) functionalities.
化学反応の分析
Types of Reactions
N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It can be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound shares a core 1,3-oxazinan-2-ylmethyl scaffold with analogs but differs in substituent groups. Below is a comparative analysis of its structure against similar molecules:
Table 1: Structural Comparison
*Estimated based on substituent adjustments from .
Key Observations:
In contrast, the 4-fluoro-2-methyl substituent in the analog introduces electron-withdrawing and steric effects, which may alter binding interactions in biological systems. The 4-methylbenzenesulfonamide in lacks the oxazinan ring, simplifying its synthesis but reducing conformational rigidity compared to the target compound.
生物活性
N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 425.5 g/mol. Its structure includes an oxazinan ring system that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 869071-48-7 |
Synthesis
The synthesis of N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine derivative in the presence of a base. The reaction conditions typically include solvent systems like dichloromethane and controlled temperatures to optimize yield.
Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, research indicates that it exhibits notable antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cell division.
Key Findings:
- Cytotoxicity : The compound demonstrated IC50 values ranging from 4.47 to 52.8 µM against selected cancer cell lines.
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting its potential as an antimitotic agent.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the interaction between N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide and tubulin. The compound was found to bind effectively at the colchicine site on tubulin, which is a well-known target for anticancer drugs.
Case Studies
- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against breast cancer.
- Resistance Mechanisms : Further investigations into cisplatin-resistant ovarian cancer cells indicated that the compound could overcome resistance mechanisms, making it a candidate for combination therapies.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and how are reaction conditions optimized for purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of intermediates like the oxazinan ring and sulfonyl group. Key steps include coupling ethanediamide with thiophen-2-ylmethylamine under controlled pH and temperature (e.g., reflux in anhydrous THF). Optimization employs continuous flow reactors and automated systems to enhance yield (>85%) and purity (≥95%). Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product quality .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to confirm substituents like the methoxybenzenesulfonyl group.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 477.5 g/mol).
- X-ray crystallography (SHELXL) : Resolves 3D conformation, particularly for the oxazinan ring and sulfonyl group interactions .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is hydrophobic, requiring organic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (4–9) and temperature (4°C to 25°C) are essential. Lyophilization is recommended for long-term storage. Purity checks via HPLC post-storage ensure integrity .
Advanced Research Questions
Q. How does the compound induce G2/M phase cell cycle arrest, and what experimental models validate its tubulin inhibition mechanism?
- Methodological Answer : The methoxybenzenesulfonyl group enhances binding to tubulin’s β-subunit, disrupting microtubule polymerization. Validation involves:
- In vitro tubulin polymerization assays : Quantify inhibition via absorbance changes (IC₅₀ ~4.47–52.8 μM).
- Cell-based assays (e.g., A2780 ovarian cancer) : Flow cytometry confirms G2/M arrest (e.g., 50% arrest at 10 μM). Comparative studies with paclitaxel and colchicine assess specificity .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ in MCF-7 vs. A2780) arise from cell line-specific uptake or metabolic differences. Mitigation strategies include:
- Standardized protocols : Fixed exposure times (72 hrs) and ATP-based viability assays.
- Structural analogs : Compare derivatives (e.g., fluorine-substituted analogs) to isolate substituent effects. Meta-analysis of dose-response curves identifies outliers .
Q. What strategies optimize the compound’s selectivity to minimize off-target effects in enzyme inhibition studies?
- Methodological Answer :
- Computational docking (AutoDock Vina) : Predict binding affinities to non-target kinases or proteases.
- Allosteric site mutagenesis : Engineer enzymes (e.g., CYP450 isoforms) to test binding dependencies.
- Proteome-wide profiling (e.g., kinome screens) : Identify off-target hits using immobilized compound libraries .
Q. How do structural modifications (e.g., sulfonyl group replacement) impact bioactivity, and what synthetic routes enable these changes?
- Methodological Answer : Replacing the sulfonyl group with tosyloxy or difluorobenzenesulfonyl alters lipophilicity and binding. Synthetic routes involve:
- Nucleophilic substitution : React with thiols or amines under basic conditions (K₂CO₃, DMF).
- Post-synthetic modification : Click chemistry (CuAAC) adds triazole groups for enhanced solubility. SAR studies reveal >10-fold potency shifts in analogs .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement; twinned data require HKLF 5 format .
- Biological Replicates : Minimum n=3 for cytotoxicity assays to ensure statistical power (p<0.05).
- Data Contradictions : Cross-validate with orthogonal assays (e.g., Western blot for tubulin vs. flow cytometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
